Impureté I du Dienogest

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

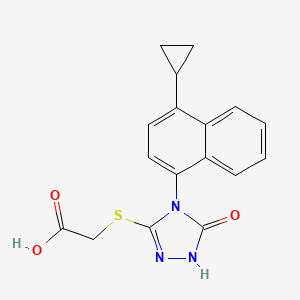

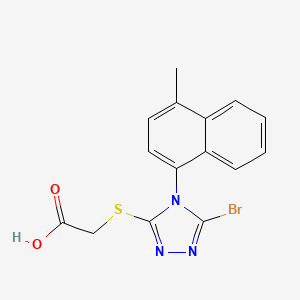

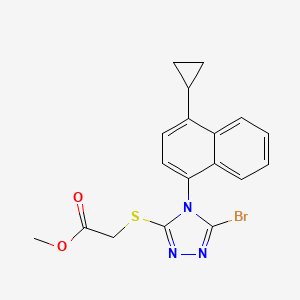

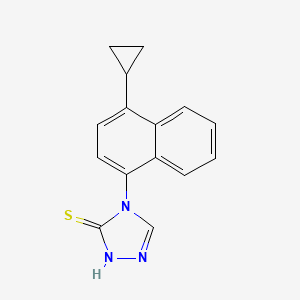

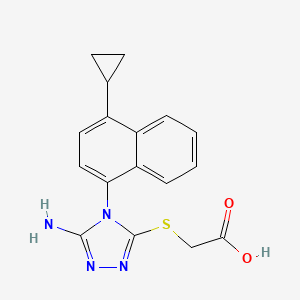

Dienogest Impurity I is a chemical compound that is often encountered as a byproduct in the synthesis of Dienogest, a synthetic progestogen used primarily in contraceptives and the treatment of endometriosis. . Understanding the properties and behavior of this impurity is crucial for ensuring the purity and efficacy of pharmaceutical products containing Dienogest.

Applications De Recherche Scientifique

Dienogest Impurity I is primarily studied in the context of pharmaceutical research to understand its formation, behavior, and impact on the purity of Dienogest products. It is also used as a reference standard in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations . Additionally, research into its chemical properties and reactions contributes to the broader field of synthetic organic chemistry, providing insights into the behavior of steroidal compounds and their derivatives .

Mécanisme D'action

Target of Action

Dienogest Impurity I, like Dienogest, is an orally-active semisynthetic progestogen . It primarily targets the progesterone receptor (PR) and exhibits a very potent progestagenic effect in the endometrium . It also has antiandrogenic properties and acts as an antagonist at androgen receptors .

Result of Action

The result of Dienogest Impurity I’s action is the regulation of endometrial tissue. It exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also improves androgenic symptoms such as acne and hirsutism .

Analyse Biochimique

Biochemical Properties

Dienogest Impurity I, like Dienogest, may interact with various enzymes, proteins, and other biomolecules. It could potentially bind to progesterone receptors, exerting a progestational effect . The nature of these interactions would likely be non-covalent and reversible, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Cellular Effects

Dienogest Impurity I may influence cell function in a manner similar to Dienogest. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it might modulate the activity of transcription factors, leading to changes in gene expression .

Molecular Mechanism

The molecular mechanism of Dienogest Impurity I would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. For example, it might bind to progesterone receptors, triggering a cascade of intracellular events .

Méthodes De Préparation

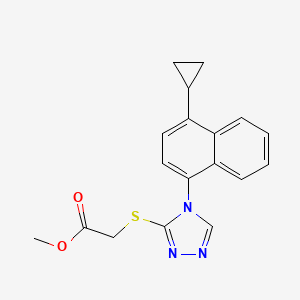

The synthesis of Dienogest Impurity I typically involves several steps, starting from the precursor compounds used in the production of Dienogest. One common synthetic route involves the conversion of ketal intermediates to the desired impurity through a series of reactions including hydrolysis and oxidation . Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure high purity of the final product. This often involves the use of specific solvents and catalysts to control the reaction environment .

Analyse Des Réactions Chimiques

Dienogest Impurity I undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This impurity can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like acetonitrile or ethyl acetate . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various hydroxylated or nitrile-containing derivatives .

Comparaison Avec Des Composés Similaires

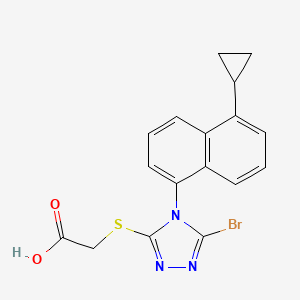

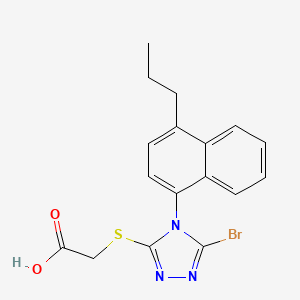

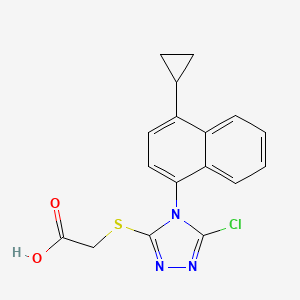

Dienogest Impurity I can be compared to other impurities and related compounds in the synthesis of Dienogest, such as:

Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile

Dienogest Impurity B: Estra-4,9-diene-3,17-dione

Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl acetonitrile

These impurities share structural similarities but differ in their specific functional groups and chemical properties . Dienogest Impurity I is unique in its specific hydroxyl and nitrile functional groups, which influence its reactivity and behavior in chemical reactions.

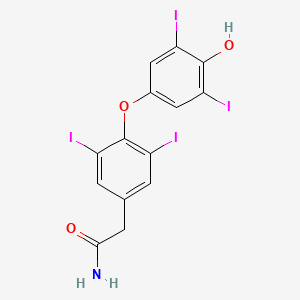

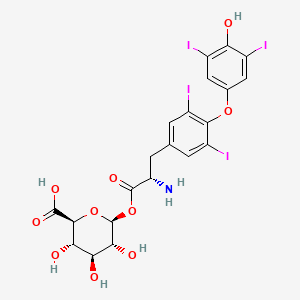

Propriétés

Numéro CAS |

65928-65-6 |

|---|---|

Formule moléculaire |

C20H27NO2 |

Poids moléculaire |

313.4 g/mol |

Nom IUPAC |

2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1 |

Clé InChI |

WFQBBPSNJXAJGD-SWBPCFCJSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4 |

SMILES canonique |

CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.